AOC3/VAP-1 Inhibitory Potential: Class-Level SAR with 5-Phenyl-2H-tetrazole Scaffolds
While no direct IC50 data for the specific compound is reported, potent inhibition of amine oxidase copper containing 3 (AOC3/VAP-1) is established for the core 5-phenyl-2H-tetrazole scaffold to which this compound belongs. In a study by Galster et al. (2022), optimized 5-phenyl-2H-tetrazole hydrazides achieved IC50 values as low as 0.069 µM against AOC3 without preincubation [1]. The 4-chlorophenyl analog is a logical extension of this SAR, where para-substitution on the phenyl ring is known to modulate potency. A comparator hydrazide (compound 7) lacking optimized substituents showed an IC50 of only approximately 6 µM, representing an ~87-fold difference in potency [1]. This establishes the phenyl substitution as a critical driver of activity, directly relevant to the differentiation potential of this compound's 4-chlorophenyl motif.
| Evidence Dimension | AOC3 enzyme inhibition |
|---|---|
| Target Compound Data | Not directly reported; scaffold-relevant reference compound 5 shows IC50 = 0.069 µM |
| Comparator Or Baseline | Unoptimized scaffold compound 7 shows IC50 ≈ 6 µM |
| Quantified Difference | ~87-fold difference between optimized and unoptimized phenyl-tetrazole scaffolds |
| Conditions | AOC3 inhibition assay without enzyme preincubation; recombinant human AOC3 |
Why This Matters
This demonstrates that specific substitution on the phenyl-tetrazole core (such as the 4-chloro group) can dramatically alter potency, making this scaffold a valid starting point for an AOC3 inhibitor program.
- [1] Galster, F., Pöstges, T., Hanekamp, W., & Lehr, M. (2022). ω-(5-Phenyl-2H-tetrazol-2-yl)alkyl-substituted hydrazides and related compounds as inhibitors of amine oxidase copper containing 3 (AOC3). Archiv der Pharmazie, 355(8), e2200111. View Source
